(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC14978006
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O3S |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C26H26N4O3S/c1-3-33-22-10-9-19(15-18(22)2)24-20(17-30(28-24)21-7-5-4-6-8-21)16-23-25(31)27-26(34-23)29-11-13-32-14-12-29/h4-10,15-17H,3,11-14H2,1-2H3/b23-16- |
| Standard InChI Key | YRCYSMSWGRRXIG-KQWNVCNZSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule comprises a 4,5-dihydro-1,3-thiazol-4-one core fused with a 1-phenylpyrazole moiety. Key structural elements include:
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A thiazolone ring (positions 1–5) with a conjugated double bond at C5–C4, stabilized by resonance.
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A pyrazole ring (positions 1’–4’) substituted at C3’ with a 4-ethoxy-3-methylphenyl group and at N1’ with a phenyl group.
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A morpholine substituent at C2 of the thiazolone ring, contributing to solubility and hydrogen-bonding potential.
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A (Z)-configured methylidene bridge linking the pyrazole C4’ to the thiazolone C5, critical for planar molecular geometry.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆N₄O₃S | |
| Molecular Weight | 474.6 g/mol | |
| IUPAC Name | (5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)C |
The Z-configuration of the methylidene bridge is confirmed via NOESY NMR, which shows spatial proximity between the pyrazole C4’–H and thiazolone C5–H.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step strategy to assemble the hybrid framework:
Step 1: Pyrazole Core Formation
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3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a cyclocondensation reaction between 4-ethoxy-3-methylphenylhydrazine and phenyl isocyanate, followed by Vilsmeier–Haack formylation.
Step 2: Thiazolone Ring Construction
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A Hantzsch thiazole synthesis is employed, reacting the pyrazole aldehyde with morpholine-substituted thiourea in ethanol under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by cyclization.
Step 3: Purification and Isolation
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Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol to yield 65–72% pure compound.
Table 2: Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Potassium carbonate |
| Temperature | Reflux (78°C) |
| Reaction Time | 12–16 hours |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole H5), 7.65–7.23 (m, 9H, aromatic H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.75–3.68 (m, 4H, morpholine H), 2.98 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
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HRMS (ESI⁺): m/z 475.1682 [M+H]⁺ (calc. 475.1685).
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature for 6 months under inert atmosphere; degrades upon prolonged UV exposure.
Biological Activity
While direct pharmacological data for this compound remains limited, structural analogs exhibit:
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Kinase Inhibition: Pyrazole-thiazole hybrids inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, with IC₅₀ values <1 μM in HeLa cells.
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Antimicrobial Effects: Morpholine-containing thiazoles show MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in Related Compounds
| Compound Modification | Biological Activity | Potency (IC₅₀/MIC) |
|---|---|---|
| Morpholine at C2 (Target) | Kinase inhibition | 0.8 μM |
| Piperidine at C2 | Reduced solubility | 2.5 μM |
| Nitro group at C3’ | Cytotoxicity | 15 μM |
The morpholine substituent enhances water solubility and target affinity compared to bulkier groups (e.g., piperidine), while electron-withdrawing groups (e.g., nitro) increase cytotoxicity but reduce selectivity .
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